molecular formula C4F4OS B8569490 2(5H)-Thiophenone, 3,4,5,5-tetrafluoro- CAS No. 142453-20-1

2(5H)-Thiophenone, 3,4,5,5-tetrafluoro-

Cat. No. B8569490
M. Wt: 172.10 g/mol
InChI Key: UKWRMCNGNUEJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05112993

Procedure details

Both difluoro-2,5-dihydrothiophene-2,5-dione and tetrafluoro-2,5-dihydrothiophene-2-one are made by the reaction of SO3 with hexafluoro-2,5-dihyrothiophene (Example 3, infra). Thus reaction of the hexafluoro-2,5-dihydrothiophene with SO3 under reaction conditions less vigorous than those reported herein that produce difluoromaleic anhydride will produce difluoro-2,5-dihydrothiophene-2,5-dione and/or tetrafluoro-2,5-dihydrothiophene-2-one. Less vigorous conditions include one or more of lower reaction temperatures, shorter reaction times, lesser amounts of SO3 and the absence of catalysts. Since difluoro-2,5-dihydrothiophene-2,5-dione and tetrafluoro-2,5-dihydrothiophene-2-one are both intermediates in the reaction of hexafluoro-2,5-dihydrothiophene with SO3 to produce difluoromaleic anhydride, reaction of either difluoro-2,5-dihydrothiophene-2,5-dione or tetrafluoro-2,5-dihydrothiophene-2-one with SO3 under conditions described herein will yield difluoromaleic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:6](=[O:7])S[C:4](=[O:8])[C:3]=1[F:9].FC1(F)SC(=[O:16])C(F)=C1F.FC1(F)SC(F)(F)C(F)=C1F>>[F:1][C:2]1=[C:3]([F:9])[C:4]([O:7][C:6]1=[O:16])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(SC1=O)=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(=C(C(S1)=O)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(=C(C(S1)(F)F)F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(=C(C(S1)(F)F)F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under reaction conditions less vigorous than

Outcomes

Product
Name
Type
product
Smiles
F/C/1=C(/C(=O)OC1=O)\F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.